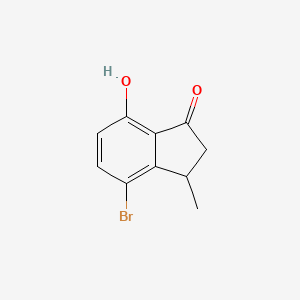

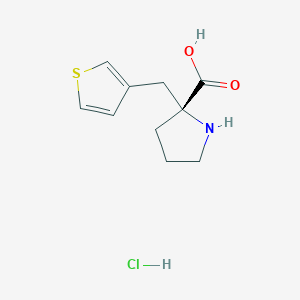

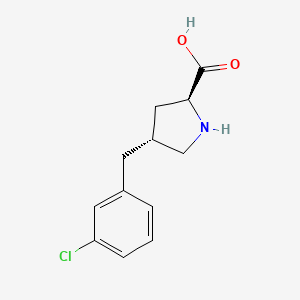

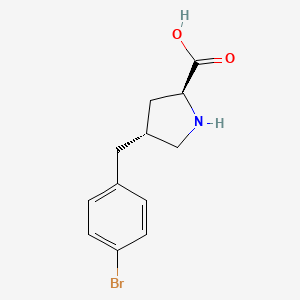

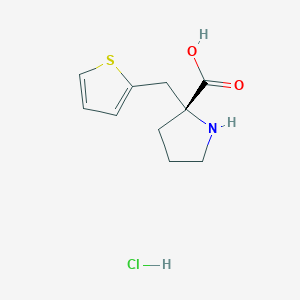

(R)-2-(Thiophen-2-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride

説明

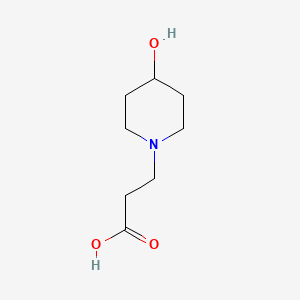

(R)-2-(Thiophen-2-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride, also known as (R)-TPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound is a chiral pyrrolidine derivative that has been shown to exhibit a range of biological activities, including anti-inflammatory and anti-cancer properties.

科学的研究の応用

Overview of Thiophene Analogues and Carcinogenicity Evaluation

The research on thiophene analogues, specifically those related to carcinogens like benzidine and 4-aminobiphenyl, provides a foundational context for understanding the scientific interest in compounds like (R)-2-(Thiophen-2-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride. Studies have synthesized thiophene derivatives to evaluate their potential carcinogenicity, emphasizing the importance of assessing chemical analogues for safety and potential health risks. These investigations aim to understand the biological activity changes when aromatic rings are replaced with thiophene, a core component in the structure of interest (Ashby, Styles, Anderson, & Paton, 1978).

Pyrrolidine Derivatives in Drug Discovery

Pyrrolidine rings, such as those found in (R)-2-(Thiophen-2-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride, are extensively studied for their potential in drug discovery. These compounds are valued for their ability to explore the pharmacophore space efficiently, contribute to stereochemistry, and offer increased three-dimensional molecular coverage. This interest spans across the design and synthesis of bioactive molecules, highlighting the pyrrolidine scaffold's versatility for creating novel therapeutic agents. The research encompasses various derivatives, including pyrrolizines and prolinol, showcasing the breadth of biological activities that these structures can impart (Li Petri et al., 2021).

Pyrrolidine and Plant Defense Mechanisms

In the context of plant sciences, pyrrolidine compounds, including pyrroline-5-carboxylate, play a significant role in plant defense mechanisms against pathogens. The metabolism of these compounds is intricately linked to plant responses to biotic stress, showcasing the utility of pyrrolidine derivatives in understanding and potentially enhancing plant resilience. This research underlines the broader applications of pyrrolidine-based compounds beyond human medicine, extending into agricultural and environmental sciences (Qamar, Mysore, & Senthil-Kumar, 2015).

作用機序

Target of Action

The primary targets of (R)-alpha-(2-thiophenylmethyl)-proline-HClThis compound belongs to a class of molecules that contain a thiophene ring, which is known to interact with various biological targets

Mode of Action

The exact mode of action of (R)-alpha-(2-thiophenylmethyl)-proline-HClCompounds containing a thiophene ring are known to interact with their targets through various mechanisms, such as binding to active sites or allosteric sites, inhibiting enzymatic activity, or modulating signal transduction pathways . The specific mode of action of this compound would depend on its primary targets.

Biochemical Pathways

The biochemical pathways affected by (R)-alpha-(2-thiophenylmethyl)-proline-HClThiophene-containing compounds have been found to influence a variety of biochemical pathways, including those involved in inflammation, oxidative stress, and cell proliferation . The specific pathways affected by this compound would depend on its primary targets and mode of action.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of (R)-alpha-(2-thiophenylmethyl)-proline-HClThe bioavailability of this compound would be influenced by factors such as its solubility, stability, and the presence of transporters or enzymes that can facilitate its absorption and distribution, or its metabolism and excretion .

Result of Action

The molecular and cellular effects of (R)-alpha-(2-thiophenylmethyl)-proline-HClThiophene-containing compounds have been found to exhibit a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific effects of this compound would depend on its primary targets, mode of action, and the biochemical pathways it affects.

Action Environment

The action, efficacy, and stability of (R)-alpha-(2-thiophenylmethyl)-proline-HCl can be influenced by various environmental factors. These may include the pH and temperature of the biological environment, the presence of other molecules or ions that can interact with the compound, and the presence of enzymes that can metabolize the compound

特性

IUPAC Name |

(2R)-2-(thiophen-2-ylmethyl)pyrrolidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2S.ClH/c12-9(13)10(4-2-5-11-10)7-8-3-1-6-14-8;/h1,3,6,11H,2,4-5,7H2,(H,12,13);1H/t10-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSTYNPDBAZHCMT-HNCPQSOCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)(CC2=CC=CS2)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@](NC1)(CC2=CC=CS2)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-(Thiophen-2-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-hydroxy-2-[(4-hydroxypiperidin-1-yl)methyl]benzene-1-carboximidamide](/img/structure/B3339422.png)

![{1-[(2-Chlorophenyl)methyl]pyrrolidin-2-yl}methanol](/img/structure/B3339445.png)

![2-Hydroxy-4-[2-(2-methylphenyl)acetamido]benzoic acid](/img/structure/B3339450.png)

amine](/img/structure/B3339462.png)

![[2-(Oxolan-2-ylmethoxy)phenyl]methanol](/img/structure/B3339463.png)

![2,3-Bis[(2R,5R)-2,5-dimethylphospholano]-N-(3,5-dimethylphenyl)maleimide](/img/structure/B3339481.png)